
(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid is an organic compound with a complex structure that includes a benzylidene group, a dioxoindane core, and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid typically involves the condensation of benzaldehyde with 1,3-dioxoindane-5-carboxylic acid under specific conditions that favor the formation of the (2Z) isomer. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.
化学反应分析
Types of Reactions
(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives.
科学研究应用
Chemistry
In chemistry, (2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical research.
Medicine
In medicine, this compound is explored for its therapeutic potential. Research is ongoing to determine its efficacy and safety in treating various diseases.
Industry
Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylidene group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound’s structure allows it to participate in redox reactions, influencing cellular processes.
相似化合物的比较
Similar Compounds
(2E)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid: The (2E) isomer differs in the configuration of the double bond.
2-Benzylidene-1,3-dioxoindane-5-carboxamide: This compound has an amide group instead of a carboxylic acid group.
2-Benzylidene-1,3-dioxoindane-5-carboxylate: The ester derivative of the compound.
Uniqueness
(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid is unique due to its specific (2Z) configuration, which can influence its reactivity and interaction with other molecules. This configuration may result in different biological activities and chemical properties compared to its isomers and derivatives.
属性
IUPAC Name |
(2Z)-2-benzylidene-1,3-dioxoindene-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O4/c18-15-12-7-6-11(17(20)21)9-13(12)16(19)14(15)8-10-4-2-1-3-5-10/h1-9H,(H,20,21)/b14-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAZONMQZCIBTC-ZSOIEALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


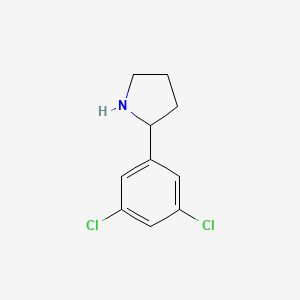
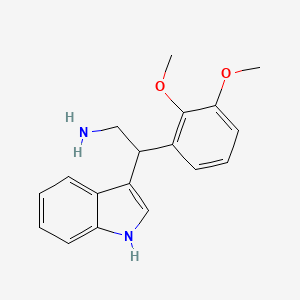
![2-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364550.png)
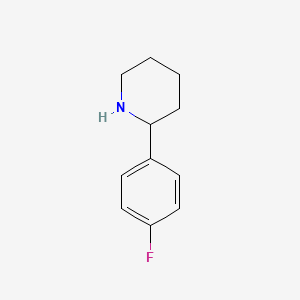
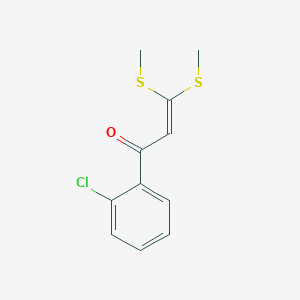

![N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364566.png)


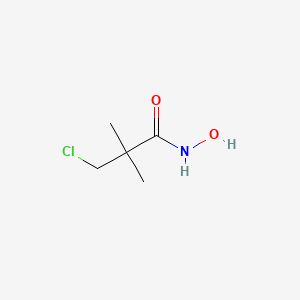
![Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1364586.png)
![2-(4-Chlorophenyl)-3-[3-(trifluoromethyl)anilino]acrylonitrile](/img/structure/B1364588.png)
